3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of the thiazole and benzoxazole rings in this compound makes it particularly interesting for various scientific applications due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit potent antimicrobial activity
Mode of Action
Based on the antimicrobial activity of similar compounds , it can be hypothesized that this compound may interfere with essential biological processes in microbial cells, leading to their death or growth inhibition.
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that this compound may disrupt essential biochemical pathways in microbial cells.
Result of Action
Based on the reported antimicrobial activity of similar compounds , it can be hypothesized that this compound may lead to the death or growth inhibition of microbial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one typically involves multiple steps, starting with the preparation of the thiazole and benzoxazole intermediates. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-aminophenol to form the benzoxazole ring. The final step involves the coupling of these two intermediates under specific conditions, such as the presence of a base like triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Scientific Research Applications
3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds also contain a thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzoxazole Derivatives: Compounds with a benzoxazole ring are known for their fluorescence properties and are used in the development of optical materials.
Uniqueness
What sets 3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one apart is the combination of both thiazole and benzoxazole rings in a single molecule. This unique structure enhances its versatility and potential for various applications in scientific research and industry.
Properties
IUPAC Name |
3-[[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S/c21-17-19(14-3-1-2-4-15(14)24-17)9-12-10-25-16(18-12)11-5-7-13(8-6-11)20(22)23/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRPRRYYJJRCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC3=CSC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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